(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic molecule that features a thiazole ring, a bromophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and α-haloketone.
Nitrophenyl Group Addition: The nitrophenyl group is introduced via a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and the nitrophenylprop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biological Probes: The compound is used as a fluorescent probe for detecting specific biomolecules.
Enzyme Inhibition: It serves as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Dye Synthesis: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
The presence of the bromine atom in (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, fluoro, or methyl analogs. This can enhance its effectiveness as a catalyst or inhibitor in various applications.
Properties
Molecular Formula |
C18H12BrN3O3S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H12BrN3O3S/c19-14-7-5-13(6-8-14)16-11-26-18(20-16)21-17(23)9-4-12-2-1-3-15(10-12)22(24)25/h1-11H,(H,20,21,23)/b9-4+ |
InChI Key |
AMTJZLXRRJVBDT-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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